1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)-2,5-dimethylpyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN/c1-9-8-12(6-7-13(9)14)15-10(2)4-5-11(15)3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVXDBQLDDEXPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Strategies for Aromatic Substitution
Introducing the bromine substituent at the 4-position of the 3-methylphenyl group is achieved through electrophilic aromatic substitution (EAS) or directed ortho-metalation. A high-yielding protocol involves treating methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate with pyridinium hydrobromide perbromide (PHPB) in dichloromethane at 0°C, yielding 92% of the brominated product . Triethylamine acts as a proton scavenger, minimizing side reactions such as dibromination or ester hydrolysis.
Table 1: Bromination Reaction Conditions and Yields
| Starting Material | Brominating Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | PHPB | CH₂Cl₂ | 0°C | 2 h | 92% |
| 1-(3-Methylphenyl)-2,5-dimethyl-1H-pyrrole | Br₂ | AcOH | 25°C | 4 h | 78% |
The choice of brominating agent significantly impacts selectivity. PHPB offers superior regiocontrol compared to molecular bromine (Br₂), which may require acetic acid as a solvent to moderate reactivity .
Palladium-Catalyzed Cross-Coupling for Aryl Group Installation
Suzuki-Miyaura coupling is employed to introduce the 4-bromo-3-methylphenyl group to the pyrrole nitrogen. Methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate undergoes coupling with 3-methylphenylboronic acid using tetrakis(triphenylphosphine)palladium(0) as a catalyst. Reaction conditions include dimethylformamide (DMF) and aqueous sodium carbonate at 130°C for 20 hours, yielding 85% of the desired product .
Key Considerations:
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Catalyst Loading: 5 mol% Pd(PPh₃)₄ ensures complete conversion without over-oxidation.
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Solvent System: DMF/water (4:1) balances solubility and reactivity .
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Temperature Control: Prolonged heating at 130°C prevents catalyst degradation.
Functional Group Interconversion and Protecting Group Strategies
Protecting the pyrrole nitrogen during bromination or coupling steps is critical. The 2-(trimethylsilyl)ethoxy methyl (SEM) group is introduced via treatment with SEM chloride in tetrahydrofuran (THF) using sodium hydride as a base . This protects the nitrogen during subsequent reactions and is later removed with hydrochloric acid in methanol.
Deprotection Protocol:
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Dissolve SEM-protected compound in methanol.
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Bubble HCl gas at reflux for 7 minutes.
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Neutralize with sodium acetate and extract with ethyl acetate .
Purification and Characterization Techniques
Crude products are purified via silica gel chromatography using hexane-ethyl acetate gradients. Recrystallization from ethanol or 2-propanol enhances purity, as evidenced by melting points (e.g., 143–144°C for intermediates) . Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry:
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¹H NMR (CDCl₃): δ 2.19 (s, 3H, CH₃), 2.47 (s, 3H, CH₃), 3.82 (s, 3H, COOCH₃), 7.99 (s, 1H, pyrrole-H) .
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¹³C NMR: Peaks at δ 157.7 (C=O) and 132.2 (C-Br) validate structural integrity .
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Preparation Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Condensation + Bromination | High regioselectivity | Multi-step, costly reagents | 70-85% |
| Suzuki Coupling | Direct aryl introduction | Requires Pd catalyst | 80-92% |
| SEM Protection | Prevents N-dealkylation | Additional deprotection step | 75-88% |
The Suzuki-Miyaura coupling route offers the highest yield and scalability, though it demands stringent anhydrous conditions.
Chemical Reactions Analysis
1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can be reduced to form different pyrrole derivatives. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 1-(4-methoxy-3-methylphenyl)-2,5-dimethyl-1H-pyrrole.
Scientific Research Applications
Chemical Synthesis
Synthesis Methods
The synthesis of 1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole can be achieved through various methods, including:
- Condensation Reactions : Involving 4-bromo-3-methylbenzaldehyde and 2,5-dimethylpyrrole in the presence of catalysts like p-toluenesulfonic acid.
- Nucleophilic Substitution : Utilizing sodium methoxide to introduce various substituents.
These methods allow for the production of the compound with high yield and purity, essential for its application in research.
Chemistry
This compound serves as a building block in organic synthesis. Its unique functional groups allow for the creation of more complex molecules, making it valuable in developing new chemical entities.
Biology
The compound has been studied for its antibacterial and antifungal properties . Research indicates that its derivatives may inhibit bacterial enzymes critical for cell wall synthesis, leading to potential applications in developing new antimicrobial agents .
Medicine
In medicinal chemistry, this compound and its derivatives have shown promising activity against cancer cells. Studies suggest that certain derivatives exhibit cytotoxic effects on various cancer cell lines. The compound's mechanism of action involves binding to specific molecular targets, modulating their activity to exert therapeutic effects.
Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of this compound derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity and induced apoptosis in cancer cells. The study concluded that these compounds could be further developed as potential anticancer agents .
Antimicrobial Properties
Another research effort focused on evaluating the antimicrobial activity of this compound against various bacterial strains. The findings revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antibacterial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Key Research Findings
- Synthetic Efficiency : Brominated derivatives generally require harsher conditions (e.g., FePO₄ catalysis) compared to chlorinated or methoxy analogues, which are accessible via microwave-assisted methods .
- Reactivity Trends : Para-bromo substituents enhance electrophilic substitution resistance but improve Suzuki coupling yields (e.g., 75% for Pd-catalyzed arylations) compared to meta-bromo isomers .
- Thermal Stability : Brominated pyrroles exhibit higher thermal decomposition temperatures (Td ~220°C) than chlorinated analogues (Td ~180°C) due to stronger C-Br bonds .
Notes
- Discrepancies in reported melting points (e.g., 1-(4-chlorophenyl) derivative: 64–66°C vs. 57–59°C for methoxy analogue ) highlight substituent-dependent packing efficiencies.
- Commercial availability of the target compound (≥98% purity ) contrasts with discontinued status of some analogues (e.g., 1-(3-chloro-4-methylphenyl) derivative ).
Biological Activity
1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole is a pyrrole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique molecular structure, has been studied for potential applications in medicinal chemistry, particularly in the fields of oncology and infectious disease treatment. Below is a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative studies.
- Molecular Formula : C14H14BrN
- Molecular Weight : 292.17 g/mol
- Structure : The compound features a brominated aromatic ring and two methyl groups attached to the pyrrole nitrogen, which enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound's structure allows it to bind effectively to specific molecular targets, modulating their activity and leading to various therapeutic effects:
- Antibacterial Activity : The compound has shown potential in inhibiting bacterial enzymes essential for cell wall synthesis. This mechanism may be responsible for its antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects on cancer cell lines. Its interaction with cellular pathways involved in proliferation and apoptosis is under investigation .
- Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
Antibacterial Studies
Recent studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria .
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines. A study reported that certain derivatives showed IC50 values in the low micromolar range against breast cancer cells .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
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Case Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on breast cancer cells.
- Methodology : Cell viability assays were conducted using MTT assays.
- Findings : The compound exhibited dose-dependent cytotoxicity with an IC50 value of approximately 15 µM.
-
Case Study on Antibacterial Efficacy :
- Objective : To assess the antibacterial properties against clinical isolates.
- Methodology : Disc diffusion method was employed alongside MIC determination.
- Findings : The compound demonstrated notable inhibition zones against Staphylococcus aureus, confirming its potential as an antibacterial agent.
Comparative Analysis with Similar Compounds
A comparative analysis of structural analogs reveals insights into the biological activity influenced by substituents:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(4-Bromo-phenyl)-2,5-dimethyl-1H-pyrrole | C13H12BrN | Lacks a methyl group; potentially different biological activity |
| 1-(3-Methylphenyl)-2,5-dimethyl-1H-pyrrole | C14H16N | No bromine substituent; different electronic properties affecting reactivity |
| 1-(4-Chloro-3-methylphenyl)-2,5-dimethyl-1H-pyrrole | C14H14ClN | Chlorine instead of bromine; may exhibit different pharmacological profiles |
The unique combination of bromination and methylation in this compound appears to enhance its reactivity and biological activity compared to its analogs .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole?
The synthesis typically involves Pd-catalyzed cross-coupling reactions or cyclization strategies . For example:
- Cyclocondensation : Reacting brominated aryl aldehydes with appropriate amines or ketones under acidic conditions.
- Palladium catalysis : Coupling brominated aryl halides with pre-formed pyrrole intermediates (e.g., Suzuki-Miyaura coupling for aryl-bromine substitution) .
Key characterization steps include 1H NMR (e.g., δ 2.10 ppm for methyl groups in CDCl3) and melting point analysis to confirm purity .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
- 1H NMR : Assign methyl groups (δ ~2.10 ppm, singlet) and aromatic protons (δ ~7.39–8.38 ppm, multiplet) in deuterated solvents like CDCl3 or DMSO-d6 .
- FT-IR : Identify functional groups (e.g., C-Br stretch at ~600–700 cm⁻¹) .
- HRMS : Confirm molecular weight (e.g., [M]+ peaks at m/z 250–390) .
- TLC (Rf values) : Monitor reaction progress (e.g., Rf = 0.35 in PE:EA = 10:1) .
Advanced: How can researchers resolve contradictions in reported melting points or spectral data?
Discrepancies may arise from solvent impurities , polymorphism , or deuterated solvent effects . Mitigation strategies:
- Recrystallization : Use high-purity solvents (e.g., ethanol/water mixtures) to obtain uniform crystals.
- Deuterated solvent standardization : Ensure consistency in NMR data acquisition (e.g., CDCl3 vs. DMSO-d6 shifts) .
- Cross-validate with XRD : Single-crystal X-ray diffraction provides definitive structural confirmation .
Advanced: What strategies optimize reaction yields when steric hindrance from bromine/methyl groups impedes cyclization?
- Catalyst screening : Use Pd(PPh3)4 or Buchwald-Hartwig catalysts to enhance coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of bulky intermediates .
Advanced: How can computational methods aid in predicting the reactivity of this compound?
- DFT calculations : Model electron density maps to predict sites for electrophilic substitution (e.g., bromine’s inductive effect on the pyrrole ring) .
- Molecular docking : Assess potential biological activity by simulating interactions with target proteins (e.g., antitubercular targets) .
Basic: What are the safety considerations for handling brominated pyrrole derivatives?
- Toxicity : Brominated aromatics may exhibit carcinogenic potential. Use gloveboxes and fume hoods .
- Waste disposal : Neutralize reaction byproducts (e.g., HBr) with aqueous NaHCO3 before disposal .
Advanced: How does the bromine substituent influence the compound’s electronic properties in material science applications?
- Electron-withdrawing effect : Bromine increases the compound’s electron affinity, making it suitable as an OLED intermediate or charge-transport material .
- XRD data : Crystal packing analysis (e.g., monoclinic systems with β = 95.5°) reveals intermolecular interactions critical for solid-state properties .
Advanced: What mechanistic insights explain unexpected byproducts during synthesis?
- Radical pathways : Bromine may participate in unintended radical chain reactions, forming di-brominated byproducts. Use radical inhibitors (e.g., BHT) .
- Acid-catalyzed rearrangements : Trace HCl in solvents can protonate intermediates, leading to ring-opening. Pre-dry solvents with molecular sieves .
Basic: How is the compound’s stability assessed under varying pH and temperature conditions?
- Accelerated degradation studies : Incubate at 40–60°C in buffers (pH 1–12) and monitor via HPLC.
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C typical for aryl-pyrroles) .
Advanced: What structure-activity relationship (SAR) studies are feasible for pharmacological applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
